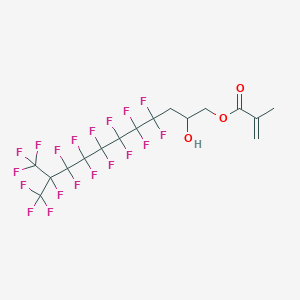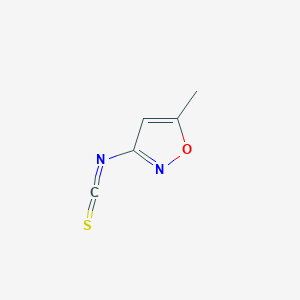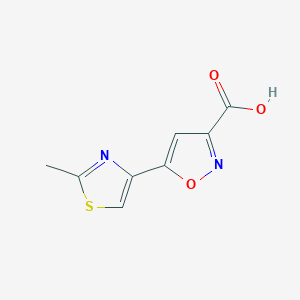
6-chloro-2H-chromene-3-carbonitrile
Descripción general
Descripción
6-chloro-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H6ClNO . It has a molecular weight of 191.62 . The compound is a solid and has a melting point between 135 - 137°C .
Molecular Structure Analysis
The InChI code for 6-chloro-2H-chromene-3-carbonitrile is 1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-chloro-2H-chromene-3-carbonitrile is a solid compound with a melting point range of 135 - 137°C . It has a molecular weight of 191.62 .Aplicaciones Científicas De Investigación
Chemical Transformations
6-Chloro-2H-chromene-3-carbonitrile shows interesting chemical reactivity. For instance, the reactivity of related compounds, such as 6-methylchromone-3-carbonitrile, towards nucleophilic reagents leads to the formation of various heterocyclic systems. These reactions proceed via γ-pyrone ring opening followed by cycloaddition onto the nitrile function, resulting in diverse structures (Ibrahim & El-Gohary, 2016).
Synthesis of Novel Derivatives
The compound serves as a precursor in synthesizing novel derivatives. For example, the condensation of related chromene carbonitriles with heteroarylamines has been explored to produce novel coumarin derivatives. These synthesized compounds are structurally diverse and have potential applications in various fields of chemistry (Dekic et al., 2008).
Eco-Friendly Synthesis Methods
6-Chloro-2H-chromene-3-carbonitrile can be synthesized using green, eco-friendly methods. A protocol involving visible light irradiation in a water–ethanol mixture at room temperature has been demonstrated for synthesizing chromene nucleus and its derivatives. This method is notable for its environmentally friendly approach and efficiency (Yadav et al., 2015).
Optical Properties
Research into the optical properties of chromene derivatives, including those related to 6-chloro-2H-chromene-3-carbonitrile, has led to the synthesis of new compounds with potential applications in photonics. These compounds demonstrate interesting solvatochromic properties and have been studied for their first hyperpolarizability, indicating their utility in optical applications (Levchenko et al., 2019).
Corrosion Inhibition
Derivatives of chromene carbonitriles, including 6-chloro-2H-chromene-3-carbonitrile, have been studied as corrosion inhibitors for metals. Their effectiveness in protecting metals like mild steel in acidic environments has been demonstrated through both experimental and computational studies, indicating their potential as industrial corrosion inhibitors (Quadri et al., 2021).
Antimicrobial Properties
Certain derivatives of chromeno[2,3-b]-pyrimidine, synthesized from chromene carbonitriles, exhibit antimicrobial properties. This highlights the potential of 6-chloro-2H-chromene-3-carbonitrile derivatives in developing new antimicrobial agents, expanding the scope of research in medicinal chemistry (Rai et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQZPGTELLAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363090 | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2H-chromene-3-carbonitrile | |
CAS RN |
57543-67-6 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)

